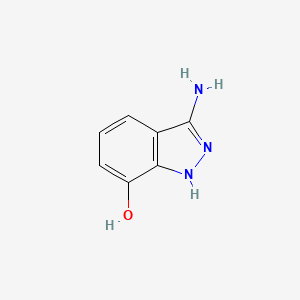

3-Amino-1H-indazol-7-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7N3O |

|---|---|

Molecular Weight |

149.15 g/mol |

IUPAC Name |

3-amino-1H-indazol-7-ol |

InChI |

InChI=1S/C7H7N3O/c8-7-4-2-1-3-5(11)6(4)9-10-7/h1-3,11H,(H3,8,9,10) |

InChI Key |

OPFWRHRDSQGVAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NN=C2N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Amino 1h Indazol 7 Ol and Its Derivatives

De Novo Synthesis of the 1H-Indazole Core

The foundational step in producing these compounds is the construction of the 1H-indazole ring system. Several key strategies have been developed for this purpose.

A highly effective and direct method for synthesizing 3-aminoindazoles involves the reaction of ortho-substituted benzonitriles with hydrazine (B178648). This approach is particularly advantageous as it installs the 3-amino group concurrently with the formation of the heterocyclic ring. The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where hydrazine displaces a leaving group (commonly a halogen, such as fluorine or bromine) positioned ortho to the nitrile group. The resulting intermediate then undergoes an intramolecular cyclization to form the 3-amino-1H-indazole product.

For example, the synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles can be achieved through a two-step process involving a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by an acidic deprotection and cyclization sequence. organic-chemistry.org This offers an efficient alternative to the direct SNAr reaction of hydrazine with o-fluorobenzonitriles. organic-chemistry.org

Table 1: Synthesis of 3-Aminoindazoles from o-Halobenzonitriles

| Starting Material | Reagent | Conditions | Product | Notes |

|---|---|---|---|---|

| 2-Fluorobenzonitrile | Hydrazine | SNAr followed by cyclization | 3-Amino-1H-indazole | Direct formation of the 3-amino group. |

| 2-Bromobenzonitrile | Benzophenone hydrazone, then acid | 1. Pd-catalyzed arylation 2. Deprotection/cyclization | 3-Amino-1H-indazole | A two-step alternative to direct hydrazinolysis. organic-chemistry.org |

Modern synthetic methods increasingly rely on transition metals to catalyze the formation of the indazole core, often through C-H activation and annulation pathways. These methods offer high efficiency and functional group tolerance. iosrjournals.org

Rhodium(III) and copper(II) co-catalyzed systems have been used to construct 1H-indazoles via sequential C-H bond activation and intramolecular cascade annulation. nih.gov For instance, ethyl benzimidates can react with nitrosobenzenes in the presence of Rh(III) and Cu(II) catalysts to yield 1H-indazoles. nih.gov Similarly, rhodium(III) catalysis can facilitate the conversion of azobenzenes and alkenes into indazoles through C-H functionalization and cyclization. nih.gov

Palladium-catalyzed reactions, such as the intramolecular C-N bond formation in o-alkyne azoarenes, also provide a route to the indazole skeleton. caribjscitech.com Copper-catalyzed methods are also prevalent, including the cyclization of o-haloaryl N-sulfonylhydrazones and the Cu(OAc)₂-mediated N-N bond formation from o-aminobenzonitriles. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Indazole Synthesis

| Catalytic System | Starting Materials | Reaction Type | Reference |

|---|---|---|---|

| Rh(III)/Cu(II) | Ethyl benzimidates and nitrosobenzenes | C-H Activation/Annulation | nih.gov |

| Rh(III) | Azobenzenes and aldehydes | C-H Functionalization/Cyclization | caribjscitech.com |

| Palladium | o-Alkyne azoarenes | Intramolecular C-N Bond Formation | caribjscitech.com |

| Copper | o-Haloaryl N-sulfonylhydrazones | Cyclization | nih.gov |

A powerful strategy for forming the indazole ring is the [3+2] cycloaddition of diazo compounds with arynes. organic-chemistry.orgnih.gov Arynes are highly reactive intermediates that can be generated in situ from precursors like o-(trimethylsilyl)aryl triflates. organic-chemistry.orgnih.gov The diazo compound acts as a 1,3-dipole, reacting with the aryne to construct the five-membered pyrazole (B372694) ring fused to the benzene (B151609) ring. nih.gov

This method is highly versatile, allowing for the synthesis of a wide range of substituted indazoles under mild conditions. organic-chemistry.orgnih.gov For example, N-tosylhydrazones can serve as stable precursors that generate diazo compounds in situ, which then react with the aryne. acs.orgorganic-chemistry.org This approach can yield 3-substituted indazoles. acs.org

One of the classical and most straightforward methods for indazole synthesis is the condensation of an ortho-substituted benzaldehyde (B42025) with hydrazine. clockss.org The reaction typically involves an initial condensation to form a hydrazone, which then undergoes an intramolecular cyclization with the elimination of the ortho-substituent. acs.orgnih.govuq.edu.au

Ortho-fluorobenzaldehydes are particularly effective substrates for this reaction. acs.orgnih.govuq.edu.au The use of O-methyloxime derivatives of the benzaldehydes can prevent competitive side reactions like the Wolf-Kishner reduction. acs.orgnih.govuq.edu.au Interestingly, the geometry of the oxime can influence the reaction outcome; Z-isomers of methyloximes can lead to the formation of 3-aminoindazoles through a benzonitrile (B105546) intermediate. acs.orgnih.gov

Intramolecular C-H amination of aryl hydrazones provides a modern and atom-economical route to the 1H-indazole core. nih.gov This transformation avoids the need for pre-functionalized starting materials with leaving groups. The reaction is typically promoted by an oxidant and sometimes a metal catalyst.

Various systems have been developed to achieve this cyclization:

Silver(I)-mediated: An Ag(I)-mediated intramolecular oxidative C-H amination has been shown to be efficient for constructing a variety of 3-substituted 1H-indazoles. nih.govacs.org

Copper-promoted: A copper-promoted oxidative intramolecular C-H amination of hydrazones has been developed using a tracelessly cleavable directing group under mild conditions. researchgate.net

Iodine-mediated: Diaryl and tert-butyl aryl ketone hydrazones can be treated with iodine in the presence of potassium iodide to yield 1H-indazoles via direct aryl C-H amination. nih.gov

Metal-free: Iodobenzene can catalyze the intramolecular C-H amination of hydrazones in the presence of Oxone as an oxidant under mild, metal-free conditions. iosrjournals.org

Strategies for the Regioselective Introduction of the 3-Amino Group

Achieving the 3-amino-1H-indazole substitution pattern requires specific synthetic design to control the regioselectivity of the amination.

The most direct strategy is the previously mentioned cyclization of o-halobenzonitriles with hydrazine (Section 2.1.1). acs.orgnih.gov The nitrile group serves as a precursor to the C3-amine functionality, making this method inherently regioselective for the desired isomer.

Another powerful method involves a palladium-catalyzed two-step sequence starting from 2-bromobenzonitriles. This procedure involves the arylation of benzophenone hydrazone, which acts as an ammonia (B1221849) surrogate, followed by an acidic deprotection-cyclization step to furnish the 3-aminoindazole. organic-chemistry.org This approach provides a general and efficient route, avoiding the sometimes harsh conditions of direct SNAr reactions. organic-chemistry.org

For pre-formed indazole rings, direct amination at the C3 position is challenging. Therefore, synthetic strategies typically build the 3-amino functionality into the ring-forming step. For instance, the reaction of Z-isomers of o-fluorobenzaldehyde O-methyloximes with hydrazine proceeds through a benzonitrile intermediate to yield 3-aminoindazoles, demonstrating a regioselective outcome directed by the starting material's configuration. nih.gov

Methodologies for Site-Specific Hydroxylation at the 7-Position

Direct and regioselective hydroxylation of the C7 position of a pre-formed 3-amino-1H-indazole ring presents a significant synthetic challenge due to the multiple reactive sites on the heterocyclic system. Therefore, synthetic strategies often rely on the use of precursors where the hydroxyl group or a surrogate is already incorporated into the starting material.

One common approach involves the cyclization of appropriately substituted ortho-nitro or ortho-halobenzonitriles. For instance, a starting material like 2-fluoro-3-methoxybenzonitrile (B184022) can be subjected to cyclization with hydrazine to form the corresponding 7-methoxy-3-amino-1H-indazole. Subsequent demethylation, for example, using boron tribromide (BBr₃), would then yield the desired 3-amino-1H-indazol-7-ol.

Directed ortho-metalation (DoM) offers another powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In the context of indazoles, a directing group at the N1 position can facilitate deprotonation and subsequent electrophilic quenching at the C7 position. While direct hydroxylation via this method can be challenging, the introduction of a boronic ester at C7, followed by oxidation, provides an indirect route to the 7-hydroxy functionality. The choice of the directing group is crucial and must be readily removable after the desired functionalization.

Enzymatic hydroxylation represents a greener and highly selective alternative to classical chemical methods. While specific enzymes for the direct hydroxylation of 3-aminoindazole at the 7-position are not yet widely reported, the broader field of enzymatic C-H oxidation is rapidly advancing. mdpi.com Future developments in enzyme engineering may provide biocatalysts capable of performing this transformation with high precision. mdpi.com

Post-Synthetic Functionalization and Derivatization of this compound Scaffolds

Once the this compound core is synthesized, its further elaboration can be achieved through a variety of chemical transformations, allowing for the exploration of the chemical space around this privileged scaffold.

Electrophilic and Nucleophilic Substitution Reactions on the Indazole Ring System

The indazole ring is susceptible to electrophilic substitution, with the position of attack being influenced by the existing substituents and the reaction conditions. The amino and hydroxyl groups on the this compound scaffold are activating and will direct incoming electrophiles. Halogenation, nitration, and sulfonation are common electrophilic substitution reactions. For instance, treatment with N-bromosuccinimide (NBS) would likely lead to bromination at one of the electron-rich positions of the benzene ring.

Nucleophilic aromatic substitution (SNA) on the indazole ring typically requires the presence of a good leaving group, such as a halogen, and activating electron-withdrawing groups. In the context of this compound, a precursor such as a 4-halo-3-amino-1H-indazol-7-ol could undergo nucleophilic displacement of the halide by various nucleophiles, including amines, alcohols, and thiols, to introduce further diversity.

Oxidative and Reductive Transformations Involving the Amino and Hydroxyl Groups

The amino and hydroxyl groups of this compound are amenable to various oxidative and reductive transformations. The primary amino group at the C3 position can be diazotized and subsequently converted to a wide range of other functional groups via Sandmeyer-type reactions. Oxidation of the hydroxyl group to a quinone is also a possibility, although this might lead to undesired side reactions or polymerization.

Selective protection of the amino and hydroxyl groups is often necessary to achieve desired transformations on other parts of the molecule. For example, the amino group can be acylated to form an amide, and the hydroxyl group can be converted to an ether or an ester. These protecting groups can be removed at a later stage of the synthesis.

Cross-Coupling Reactions (e.g., Palladium-Catalyzed C-C, C-N, C-O Linkages)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds. To utilize these methods, the this compound scaffold must first be halogenated, typically at one of the available positions on the benzene ring (e.g., C4, C5, or C6). The resulting halo-indazole can then participate in a variety of coupling reactions.

Suzuki-Miyaura coupling allows for the formation of C-C bonds by reacting the halo-indazole with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a highly versatile method for introducing aryl or heteroaryl substituents.

Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the halo-indazole with an amine. This reaction is crucial for the synthesis of derivatives with diverse amine functionalities.

Ullmann condensation can be used for the formation of C-O bonds by reacting the halo-indazole with an alcohol or phenol, typically in the presence of a copper catalyst.

These cross-coupling reactions provide a powerful platform for the late-stage functionalization of the this compound core, allowing for the rapid generation of libraries of analogs for structure-activity relationship (SAR) studies.

| Coupling Reaction | Bond Formed | Reactants | Catalyst System (Typical) |

| Suzuki-Miyaura | C-C | Halo-indazole, Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Buchwald-Hartwig | C-N | Halo-indazole, Amine | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) |

| Ullmann | C-O | Halo-indazole, Alcohol/Phenol | Cu catalyst (e.g., CuI), Base (e.g., K₂CO₃) |

Radical-Initiated Denitrogenative Reactions

Recent research has unveiled novel reactivities of 3-aminoindazoles, including radical-initiated denitrogenative transformations. researchgate.netnih.govacs.org Under oxidative conditions, often catalyzed by copper, 3-aminoindazoles can undergo cleavage of the N-N bond and extrusion of dinitrogen gas to generate a 2-cyanophenyl radical intermediate. researchgate.netnih.govacs.org This highly reactive species can then participate in various bond-forming reactions.

For example, this radical can be trapped by alkenes in a dual arylation process to construct complex polycyclic structures like isoquinolinones. nih.gov This methodology represents a powerful way to leverage the inherent reactivity of the 3-aminoindazole core to build intricate molecular architectures. The reaction proceeds through a radical process, offering a complementary approach to traditional polar reactions. nih.gov

Oxidative Rearrangement and Ring Expansion Reactions

3-Aminoindazoles have been shown to undergo oxidative rearrangement and ring expansion reactions to form new heterocyclic systems. nih.gov For instance, treatment of 3-aminoindazoles with an oxidant can lead to the formation of 1,2,3-benzotriazin-4(3H)-ones. nih.gov This transformation involves a halogen-induced ring expansion under oxidative conditions. nih.gov

These rearrangement reactions provide access to novel heterocyclic scaffolds that may possess interesting biological activities. The specific outcome of the reaction is often dependent on the substitution pattern of the starting indazole and the reaction conditions employed. Such transformations highlight the versatility of the 3-aminoindazole skeleton as a building block for the synthesis of a diverse range of nitrogen-containing heterocycles.

Condensation Annulation with Carbonyl Compounds for Polynitrogen Heterocycles

The fusion of additional heterocyclic rings onto the indazole core can lead to novel chemical entities with unique pharmacological profiles. One effective method to achieve this is through condensation annulation reactions, where the amino group of a 3-aminoindazole derivative reacts with bifunctional carbonyl compounds. This approach is particularly useful for the synthesis of fused polynitrogen heterocyclic systems.

A notable example is the multicomponent reaction involving 1H-indazol-3-amines, various aldehydes, and 1,3-dicarbonyl compounds to synthesize indazolo[3,2-b]quinazolines. This reaction proceeds via a cascade sequence that forms the fused quinazoline (B50416) ring system in a single step. The versatility of this method allows for the incorporation of a wide range of substituents on the resulting heterocyclic framework, depending on the choice of the starting aldehyde and dicarbonyl compound. nih.gov

The reaction is typically catalyzed by an iron salt, such as FeF3, and can be efficiently carried out under solvent-free conditions using sonication, which aligns with the principles of green chemistry. nih.gov The general scheme involves the initial formation of an enamine from the 1,3-dicarbonyl compound and the 3-aminoindazole, followed by reaction with an aldehyde and subsequent cyclization and aromatization to yield the final indazolo[3,2-b]quinazoline product.

The scope of this reaction is broad, accommodating various aromatic and aliphatic aldehydes, as well as both cyclic and acyclic 1,3-diketones. This flexibility enables the generation of a diverse library of fused indazole derivatives for biological screening.

Table 1: Synthesis of Functionalized Indazolo[3,2-b]quinazolines via a Three-Component Reaction

| 1H-Indazol-3-amine Derivative | Aldehyde | 1,3-Dicarbonyl Compound | Product | Yield (%) |

|---|---|---|---|---|

| 1H-Indazol-3-amine | Benzaldehyde | Dimedone | 12-phenyl-9,9-dimethyl-8,9,10,12-tetrahydroindazolo[3,2-b]quinazolin-11(7H)-one | 92 |

| 1H-Indazol-3-amine | 4-Chlorobenzaldehyde | Dimedone | 12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydroindazolo[3,2-b]quinazolin-11(7H)-one | 94 |

| 1H-Indazol-3-amine | 4-Methylbenzaldehyde | Dimedone | 9,9-dimethyl-12-(p-tolyl)-8,9,10,12-tetrahydroindazolo[3,2-b]quinazolin-11(7H)-one | 90 |

| 1H-Indazol-3-amine | 4-Methoxybenzaldehyde | Acetylacetone | 10,12-dimethyl-7-phenyl-7,8-dihydroindazolo[3,2-b]quinazolin-9(6H)-one | 88 |

| 1H-Indazol-3-amine | Benzaldehyde | Cyclohexane-1,3-dione | 12-phenyl-8,9,10,12-tetrahydroindazolo[3,2-b]quinazolin-11(7H)-one | 89 |

N-Alkylation Strategies for Indazole Derivatives

The N-alkylation of indazoles is a critical transformation for modulating their physicochemical and pharmacological properties. The indazole ring possesses two nitrogen atoms (N1 and N2) that can be alkylated, leading to the formation of regioisomers. The control of regioselectivity in these reactions is a significant aspect of their synthesis. nih.gov

The regiochemical outcome of N-alkylation is influenced by several factors, including the nature of the substituents on the indazole ring, the type of alkylating agent, the base, and the solvent used. nih.govnih.gov Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov

Influence of Reaction Conditions on Regioselectivity:

Base and Solvent System: The combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) is a widely used system that often favors N1-alkylation, particularly for indazoles with electron-withdrawing groups at the C3 position. nih.gov In contrast, using potassium carbonate (K2CO3) in a polar aprotic solvent like N,N-dimethylformamide (DMF) can lead to mixtures of N1 and N2 isomers.

Substituent Effects: The electronic and steric nature of substituents on the indazole ring plays a crucial role in directing the alkylation.

C3-Substituents: Electron-withdrawing groups such as carboxymethyl, tert-butyl, and carboxamide at the C3-position have been shown to direct the alkylation almost exclusively to the N1 position when using NaH in THF. nih.gov

C7-Substituents: Conversely, electron-withdrawing groups like nitro (NO2) or carboxylate (CO2Me) at the C7 position can lead to excellent N2 regioselectivity. nih.gov This is attributed to both steric hindrance at the N1 position and electronic effects.

Mitsunobu Reaction: The Mitsunobu reaction provides an alternative route for N-alkylation. Interestingly, this reaction has been shown to favor the formation of the N2-alkylated product, offering a complementary strategy to the methods that predominantly yield the N1 isomer. nih.gov

The development of regioselective N-alkylation protocols is essential for the efficient synthesis of specific indazole-based drug candidates, avoiding tedious and costly separation of isomers. nih.gov

Table 2: Regioselectivity of N-Alkylation of Substituted Indazoles under Various Conditions

| Indazole Substrate | Alkylating Agent | Base/Conditions | Solvent | N1:N2 Ratio | Reference |

|---|---|---|---|---|---|

| 3-Carboxymethyl-1H-indazole | n-Pentyl bromide | NaH | THF | >99:1 | nih.gov |

| 3-tert-Butyl-1H-indazole | n-Pentyl bromide | NaH | THF | >99:1 | nih.gov |

| 7-Nitro-1H-indazole | n-Pentyl bromide | NaH | THF | 4:96 | nih.gov |

| 7-Carbomethoxy-1H-indazole | n-Pentyl bromide | NaH | THF | <4: >96 | nih.gov |

| Methyl 1H-indazole-3-carboxylate | n-Pentanol | DEAD, PPh3 (Mitsunobu) | THF | 1:2.5 | nih.gov |

| 1H-Indazole | Benzyl chloride | K2CO3 | DMF | 1:1 | researchgate.net |

Investigation of Tautomeric Equilibria and Isomerism in 3 Amino 1h Indazol 7 Ol Systems

Theoretical and Experimental Analysis of 1H-, 2H-, and 3H-Indazole Tautomerism

Indazole, or benzo[d]pyrazole, primarily exists in two major tautomeric forms: the 1H-indazole and the 2H-indazole. A third, less common tautomer, 3H-indazole, is also possible but generally less stable. The 1H-tautomer features a benzenoid structure, while the 2H-tautomer has a quinonoid form.

Numerous theoretical and experimental studies have consistently demonstrated that the 1H-indazole is the thermodynamically more stable form. Computational calculations at various levels of theory have quantified this energy difference. For instance, the free energy of the 1H-tautomer is reported to be more stable than the 2H-form by 2.3 kcal/mol. More advanced calculations using the MP2/6-31G* level of theory predict a larger energy gap of 3.6 kcal/mol once thermal and entropy effects are considered. This inherent stability of the 1H-form is generally observed regardless of the solvent used. Experimental techniques, particularly multinuclear NMR spectroscopy, have been instrumental in studying the dynamic proton exchange and confirming the predominance of the 1H tautomer in solution.

| Tautomer | Structure | Relative Energy Difference (ΔE) | Computational Method | Reference |

|---|---|---|---|---|

| 1H-Indazole | Benzenoid | 0.0 kcal/mol (Reference) | Various | |

| 2H-Indazole | Quinonoid | +2.3 kcal/mol (ΔG) | Unknown | |

| 2H-Indazole | Quinonoid | +3.6 kcal/mol | MP2/6-31G* |

While the 1H form is dominant, the 2H-tautomer is crucial for understanding the reactivity and biological activity of certain indazole derivatives. The energy gap between the tautomers is small enough that substitution on the indazole ring can significantly alter the equilibrium.

Influence of Amino and Hydroxyl Substituents on Tautomeric Preferences

The introduction of substituents onto the indazole core can significantly modulate the relative stabilities of the tautomers. The electronic nature of these groups—whether they are electron-donating or electron-withdrawing—plays a pivotal role. In the case of 3-Amino-1H-indazol-7-ol, both the amino (-NH2) at the C3 position and the hydroxyl (-OH) at the C7 position are strong electron-donating groups through resonance.

The amino group at the C3 position is particularly influential. This substitution pattern is found in numerous biologically active molecules. The electron-donating nature of the amino group increases the electron density within the pyrazole (B372694) ring, which can differentially stabilize or destabilize the 1H and 2H forms. Theoretical studies on substituted cytosine systems have shown that both -NH2 and -OH groups can push tautomeric equilibria in a specific direction, generally favoring the amino-hydroxy form over the amino-oxo form. By analogy, these electron-donating groups on the indazole ring are expected to influence the proton affinity of the nitrogen atoms.

The hydroxyl group at the C7 position, located on the benzene (B151609) ring, also donates electron density into the fused ring system. Its proximity to the pyrazole moiety allows for electronic effects to be transmitted, further influencing the basicity of the N1 and N2 atoms. Furthermore, the C7-OH group can engage in intramolecular hydrogen bonding, which provides a significant conformational and tautomeric stabilizing force (discussed further in section 3.4). The interplay between the electronic effects of both the 3-amino and 7-hydroxyl groups determines the final tautomeric preference, which may differ from the unsubstituted indazole.

Solvent Effects on Tautomeric Equilibria of this compound

Tautomeric equilibria are often highly sensitive to the surrounding environment. The choice of solvent can alter the relative stability of tautomers, sometimes even reversing the preference observed in the gas phase. This is due to differential solvation of the tautomers, which have distinct polarities and hydrogen-bonding capabilities.

For this compound, the potential tautomers (e.g., 1H, 2H, and potentially zwitterionic forms) will exhibit different dipole moments and capacities for hydrogen bonding.

Polar Protic Solvents (e.g., water, ethanol): These solvents can engage in hydrogen bonding with both the amino and hydroxyl groups, as well as the pyrazole ring nitrogens. They are particularly effective at stabilizing more polar or zwitterionic tautomers.

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds and stabilize polar species through dipole-dipole interactions. The stability of a given tautomer will depend on its specific dipole moment.

Nonpolar Solvents (e.g., toluene, dioxane): In these environments, intramolecular hydrogen bonding is often favored over intermolecular interactions with the solvent. This can lead to the stabilization of tautomers that can form strong internal hydrogen bonds.

Studies on analogous heterocyclic systems, such as purines, show that an increase in solvent polarity can enhance the electronic effects of substituents, further influencing the tautomeric balance. For this compound, it is expected that polar solvents would stabilize tautomers with greater charge separation, while nonpolar solvents would favor conformers stabilized by intramolecular hydrogen bonds.

| Solvent Type | Primary Interaction | Favored Tautomer Characteristics |

|---|---|---|

| Nonpolar (e.g., Toluene) | Dispersion forces | Less polar tautomers; conformers with strong intramolecular H-bonds |

| Polar Aprotic (e.g., DMSO) | Dipole-dipole interactions, H-bond accepting | Tautomers with a large dipole moment |

| Polar Protic (e.g., Water) | Hydrogen bonding (donor and acceptor) | Tautomers with high polarity and multiple H-bonding sites; potential for zwitterionic species |

Stereochemical Considerations and Conformational Analysis

While the fused indazole ring system is largely planar, the substituents at the C3 and C7 positions introduce key conformational flexibility. The orientation of the amino and hydroxyl groups relative to the ring system is critical and is often governed by intramolecular interactions.

A dominant interaction in this compound is the potential for intramolecular hydrogen bonding. Several possibilities exist depending on the tautomeric form:

In the 1H-tautomer, a hydrogen bond can form between the hydrogen of the 7-hydroxyl group and the lone pair of the N1 nitrogen (O-H···N1). This would create a stable six-membered ring structure, significantly influencing the conformational preference.

Alternatively, a hydrogen bond could form between the N1-H and the oxygen of the 7-hydroxyl group (N1-H···O).

The 3-amino group can also participate, potentially forming a hydrogen bond with the N2 nitrogen.

Computational and experimental studies on similar substituted aromatic systems confirm that intramolecular hydrogen bonds are a dominant stabilizing factor, often dictating the lowest energy conformation. In the case of this compound, the formation of a strong intramolecular hydrogen bond, such as O-H···N1, would likely lock the conformation of the hydroxyl group and provide substantial stabilization to the 1H-tautomer. This stabilization would add to the inherent thermodynamic preference for the 1H form, making it the highly predominant species in non-polar and gas-phase environments.

Spectroscopic Characterization Techniques for Structural Elucidation

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.

For 3-Amino-1H-indazol-7-ol (C₇H₇N₃O), the expected exact mass of the molecular ion [M]⁺ can be calculated. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy.

The fragmentation pattern observed in the mass spectrum upon ionization (e.g., by Electron Impact, EI) is a molecular fingerprint. Energetically unstable molecular ions break down into smaller, more stable charged fragments. For this compound, characteristic fragmentation pathways could include the loss of small, stable neutral molecules.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Description | Predicted m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 149.0589 |

| [M-NH₃]⁺ | Loss of ammonia (B1221849) | 132.0524 |

| [M-CO]⁺ | Loss of carbon monoxide | 121.0667 |

The fragmentation of the indazole ring itself can lead to a complex pattern of smaller ions, providing further confirmation of the core structure.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. Unlike standard mass spectrometry, HR-MS can measure mass-to-charge ratios (m/z) to four or more decimal places. This high level of precision is indispensable for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

For this compound (C₇H₇N₃O), HR-MS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer are commonly employed. The high-resolution data obtained is crucial for unequivocally identifying the compound, especially in complex reaction mixtures or for verifying the final product in a synthetic pathway. mdpi.com

| Parameter | Description |

| Principle | Measures the mass-to-charge ratio (m/z) of ions with high precision to determine the elemental formula. |

| Information Obtained | Exact molecular weight, elemental composition. |

| Ionization Technique | Typically soft ionization methods like Electrospray Ionization (ESI) or MALDI. |

| Application | Unambiguous confirmation of molecular formula. |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight and structural details through fragmentation analysis. In this method, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a unique "fingerprint" for the compound.

The EI-mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Characteristic fragmentation pathways would likely involve the loss of small, stable molecules or radicals from the parent structure. For instance, fragmentation could occur via the loss of a hydrogen cyanide (HCN) molecule from the pyrazole (B372694) ring, or the elimination of carbon monoxide (CO) or an amino group (-NH₂). Analyzing these fragments helps in piecing together the compound's structure. The fragmentation patterns of related heterocyclic compounds, such as 3-aminopyrazole, provide a reference for predicting the behavior of the indazole core. nist.govulisboa.pt

| Ion Type | Potential m/z | Description |

| Molecular Ion (M⁺) | 149 | The intact molecule with one electron removed. |

| Fragment Ion | Varies | Result from the cleavage of bonds within the molecular ion, providing structural clues. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for separating and identifying volatile and thermally stable compounds within a mixture.

Given the polar nature of this compound, with its amino (-NH₂) and hydroxyl (-OH) functional groups, direct analysis by GC-MS may be challenging due to its low volatility and potential for thermal degradation in the GC inlet. nist.gov To overcome this, a derivatization step is often necessary. This involves converting the polar functional groups into less polar, more volatile derivatives, for example, through silylation to form trimethylsilyl (B98337) (TMS) ethers and amines. Once derivatized, the compound can be readily analyzed by GC-MS, providing a retention time for identification and a mass spectrum for structural confirmation. nist.govresearchgate.net

| Step | Description | Purpose |

| Derivatization (Optional) | Chemical modification of polar functional groups (e.g., silylation). | To increase volatility and thermal stability for GC analysis. |

| Gas Chromatography (GC) | The derivatized sample is vaporized and passed through a column to separate components based on their boiling points and interactions with the stationary phase. | Separation of the target compound from impurities or other components in a mixture. |

| Mass Spectrometry (MS) | Separated components are ionized (typically by EI) and detected, generating a mass spectrum. | Identification and structural confirmation of the eluted compound. |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency range.

The IR spectrum of this compound would display distinct peaks corresponding to its key functional groups. The O-H stretching vibration of the phenolic hydroxyl group would appear as a broad band, typically in the range of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine group would be visible as two sharp peaks (symmetric and asymmetric stretching) around 3300-3500 cm⁻¹. Other significant absorptions would include C=C and C=N stretching from the aromatic rings (approx. 1450-1650 cm⁻¹) and C-O stretching from the hydroxyl group (approx. 1200-1300 cm⁻¹). These characteristic peaks collectively confirm the presence of the principal functional groups within the molecule. mdpi.comnist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -OH (hydroxyl) | O-H Stretch | 3200 - 3600 (broad) |

| -NH₂ (amino) | N-H Stretch | 3300 - 3500 (two sharp peaks) |

| Aromatic Ring | C=C / C=N Stretch | 1450 - 1650 |

| -OH (hydroxyl) | C-O Stretch | 1200 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

| Transition Type | Chromophore | Expected Wavelength Range |

| π → π | Indazole aromatic system | ~250-350 nm |

| n → π | Heteroatoms (N, O) | Longer wavelength, lower intensity |

X-ray Diffraction (XRD) Analysis for Crystalline Structures

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. When a beam of X-rays is directed at a single crystal, it is diffracted in a unique pattern that depends on the crystal's internal structure.

A single-crystal XRD analysis of this compound would provide a wealth of structural information. mdpi.com It can determine the crystal system, space group, and unit cell dimensions. mdpi.com Furthermore, it reveals precise bond lengths, bond angles, and torsion angles within the molecule, confirming its connectivity and conformation. Crucially, XRD analysis also elucidates the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. mdpi.comnih.gov For this compound, hydrogen bonds involving the amino group, the hydroxyl group, and the nitrogen atoms of the indazole ring would be expected to play a significant role in its solid-state structure.

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice (a, b, c, α, β, γ). |

| Space Group | The symmetry elements present in the crystal structure. |

| Atomic Coordinates | The precise position of each atom within the unit cell. |

| Bond Lengths & Angles | The geometry of the molecule in the solid state. |

| Intermolecular Interactions | Details of hydrogen bonding, π-π stacking, and other non-covalent forces that determine the crystal packing. |

Computational Chemistry and Quantum Chemical Investigations of 3 Amino 1h Indazol 7 Ol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. austinpublishinggroup.com For 3-Amino-1H-indazol-7-ol, DFT calculations, often employing a basis set such as 6-311++G(d,p), are instrumental in determining its optimized molecular geometry and electronic properties. diva-portal.org

The geometry optimization process seeks the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. dergipark.org.tr

Table 1: Calculated Geometrical Parameters of this compound (Hypothetical Data)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | N1-N2 | 1.38 Å |

| C3-N(amino) | 1.37 Å | |

| C7-O | 1.35 Å | |

| Bond Angle | N1-C7a-C7 | 108.5° |

| C3-N2-N1 | 112.0° |

Furthermore, DFT calculations yield crucial information about the electronic structure, such as the distribution of electron density and the energies of molecular orbitals. These insights are fundamental to understanding the molecule's reactivity and spectroscopic properties. austinpublishinggroup.commdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comyoutube.com The energy and shape of these orbitals are critical in predicting how a molecule will interact with other species.

The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile. youtube.com For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the amino group and the pyrazole (B372694) ring. The LUMO, conversely, indicates the ability to accept electrons, functioning as an electrophile. youtube.comyoutube.com The LUMO is expected to be distributed over the indazole ring system.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Table 2: Frontier Molecular Orbital Energies of this compound (Hypothetical Data)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. diva-portal.org The MEP map displays regions of varying electrostatic potential on the molecular surface.

For this compound, the MEP map would likely show negative potential (electron-rich regions, typically colored red) around the nitrogen atoms of the pyrazole ring, the oxygen atom of the hydroxyl group, and the nitrogen of the amino group. These areas are prone to electrophilic attack. Conversely, positive potential (electron-poor regions, typically colored blue) would be expected around the hydrogen atoms of the amino and hydroxyl groups, indicating sites for nucleophilic attack. diva-portal.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular interactions, such as hyperconjugation and hydrogen bonding. This method localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals, allowing for the quantification of electron delocalization and charge transfer between them.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry plays a crucial role in elucidating reaction mechanisms by identifying intermediates, transition states, and calculating activation energies. For reactions involving this compound, DFT calculations can be employed to map out the potential energy surface of a given transformation. nih.gov

By locating the transition state structures, which are first-order saddle points on the potential energy surface, the energy barriers for different reaction pathways can be determined. nih.gov This allows for the prediction of the most favorable reaction mechanism. For example, in a study of its synthesis or subsequent reactions, computational methods could help in understanding the regioselectivity and stereoselectivity of the process.

Theoretical Prediction of Tautomeric Stabilities and Interconversion Energies

Indazole derivatives, including this compound, can exist in different tautomeric forms. Theoretical calculations are highly effective in predicting the relative stabilities of these tautomers and the energy barriers for their interconversion.

By calculating the Gibbs free energy of each tautomer, their equilibrium populations can be estimated. For this compound, potential tautomers could involve the migration of a proton between the nitrogen atoms of the pyrazole ring or between the amino group and the ring. The calculated interconversion energies, determined from the transition state structures connecting the tautomers, provide insight into the kinetics of the tautomerization process.

Table 3: Calculated Relative Energies of this compound Tautomers (Hypothetical Data)

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| This compound | 0.0 |

| 3-Imino-2,3-dihydro-1H-indazol-7-ol | +5.2 |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. unipa.it For this compound, MD simulations can be used to explore its conformational landscape and to investigate its interactions with other molecules, such as solvent molecules or biological macromolecules. dntb.gov.uaflinders.edu.au

By simulating the motion of the atoms over a period of time, MD can reveal the preferred conformations of the molecule and the flexibility of its various parts. nih.gov When studying intermolecular interactions, MD simulations can provide detailed information about the binding modes, interaction energies, and the role of specific functional groups in forming intermolecular contacts, such as hydrogen bonds and van der Waals interactions. unipa.it

Advanced Free Energy Calculations (e.g., Replica-Exchange Enveloping Distribution Sampling) for Multi-State Systems

In the realm of molecular dynamics (MD) simulations, accurately calculating free-energy differences between multiple states is a significant challenge. Traditional methods like free energy perturbation or thermodynamic integration are typically limited to calculating the free-energy difference between two end states. acs.org However, methodologies such as enveloping distribution sampling (EDS) and its more robust variant, Replica-Exchange Enveloping Distribution Sampling (RE-EDS), offer a powerful alternative for studying multi-state systems in a single simulation. acs.orgethz.ch

RE-EDS is particularly advantageous for efficiently estimating free-energy differences between several end-states simultaneously. ethz.chnih.gov The core idea of EDS is to simulate a reference state that "envelopes" the end states of interest. acs.org The challenge lies in determining the optimal parameters for this reference state to ensure that all end states are sampled equally. acs.org RE-EDS addresses this by combining EDS with the replica exchange technique, which simplifies the parameter choice and enhances sampling. tandfonline.comacs.org In an RE-EDS simulation, multiple replicas of the system are simulated in parallel, each with a different smoothness parameter, and exchanges between these replicas are attempted at regular intervals. nih.govacs.org This approach has been successfully applied to calculate relative binding free energies for sets of ligands to a protein. acs.org

For a molecule like this compound, which can exist in different tautomeric or protonation states, RE-EDS would be a highly suitable method to calculate the relative free energies of these states. This information is critical for understanding the predominant species under physiological conditions. The table below illustrates a hypothetical application of RE-EDS to determine the relative free energies of different tautomers of this compound in an aqueous solution.

| Tautomeric State | Hypothetical Relative Free Energy (kcal/mol) | Hypothetical Population (%) |

|---|---|---|

| This compound | 0.00 | 75.3 |

| 3-Imino-2,3-dihydro-1H-indazol-7-ol | 1.50 | 8.8 |

| 3-Amino-2H-indazol-7-ol | 0.85 | 15.9 |

This table is a hypothetical representation of results that could be obtained from an RE-EDS simulation and is for illustrative purposes only.

Solvent Effects on Electronic Spectra and Molecular Properties

The electronic absorption spectra of a molecule are known to be influenced by the solvent in which it is dissolved. tandfonline.comlibretexts.org This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited electronic states of the solute molecule by the solvent molecules. vlabs.ac.inkoreascience.kr The polarity of the solvent is a key factor in determining the extent of these spectral shifts. vlabs.ac.in

In general, polar solvents tend to cause a broadening of absorption bands due to the variety of solute-solvent interactions. libretexts.org The direction of the shift, either to a longer wavelength (red shift or bathochromic shift) or a shorter wavelength (blue shift or hypsochromic shift), depends on the nature of the electronic transition and the change in the dipole moment of the solute upon excitation. libretexts.orgvlabs.ac.in

π→π* transitions: For these transitions, the excited state is often more polar than the ground state. Consequently, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a red shift. libretexts.org

n→π* transitions: In this case, the ground state is typically more stabilized by polar, hydrogen-bonding solvents due to the interaction with non-bonding electron pairs. This results in a blue shift as the solvent polarity increases. libretexts.orgvlabs.ac.in

For this compound, the electronic spectrum is expected to be characterized by π→π* transitions associated with the indazole ring system and n→π* transitions involving the lone pairs of electrons on the nitrogen and oxygen atoms. The following interactive table provides a hypothetical illustration of the expected solvent effects on the primary absorption bands of this compound.

| Solvent | Dielectric Constant | Hypothetical λmax for π→π* (nm) | Hypothetical λmax for n→π* (nm) |

|---|---|---|---|

| Hexane | 1.88 | 280 | 350 |

| Dichloromethane | 8.93 | 284 | 342 |

| Ethanol | 24.55 | 288 | 335 |

| Water | 80.10 | 292 | 328 |

This table is a hypothetical representation of expected solvatochromic shifts for this compound and is for illustrative purposes only.

Topological Analyses of Electron Localization and Delocalization

Topological analysis of the electron density provides a powerful framework for understanding chemical bonding and electron distribution within a molecule. gla.ac.uk This approach, based on the quantum theory of atoms in molecules (AIM), allows for a quantitative description of chemical bonds and non-bonding interactions by analyzing the critical points of the electron density, ρ(r). gla.ac.uknih.gov

The analysis of the electron density and its Laplacian, ∇²ρ(r), can reveal the nature of chemical bonds (e.g., shared-shell covalent vs. closed-shell ionic or van der Waals interactions). uni-muenchen.de Furthermore, the electron localization function (ELF) is another valuable tool in this context, as it provides a measure of the Pauli repulsion and, consequently, the localization of electrons. researchgate.net High ELF values are associated with regions of space occupied by electron pairs, such as covalent bonds and lone pairs.

For this compound, a topological analysis could provide significant insights into:

The degree of aromaticity of the indazole ring system.

The nature of the C-N, N-N, and C-O bonds.

The extent of electron delocalization from the amino and hydroxyl groups into the ring.

The identification and characterization of potential intramolecular hydrogen bonds.

The following table presents hypothetical data that could be obtained from a topological analysis of the electron density at the bond critical points (BCPs) for selected bonds in this compound.

| Bond | Hypothetical Electron Density at BCP (ρb) (a.u.) | Hypothetical Laplacian of Electron Density at BCP (∇²ρb) (a.u.) | Bond Characterization |

|---|---|---|---|

| C-C (in benzene (B151609) ring) | 0.310 | -0.850 | Covalent, significant π-character |

| N-N (in pyrazole ring) | 0.295 | -0.780 | Covalent |

| C-NH2 | 0.280 | -0.690 | Polar Covalent |

| C-OH | 0.265 | -0.610 | Polar Covalent |

This table is a hypothetical representation of results from a topological analysis and is for illustrative purposes only. Negative values of the Laplacian are indicative of shared-shell (covalent) interactions.

Role of 3 Amino 1h Indazol 7 Ol As a Research Building Block and Scaffold

Versatility in the Synthesis of Novel Heterocyclic Systems

The 3-aminoindazole core is a well-established synthon for the construction of diverse nitrogen-containing heterocyclic systems. The amino group at the C3 position can act as a nucleophile, participating in condensation and cyclization reactions with various electrophilic partners. This reactivity allows for the fusion of new rings onto the indazole framework, leading to the creation of novel polycyclic structures.

For example, 3-aminopyrazoles, which share a similar functional arrangement with 3-aminoindazoles, are used in the Gould-Jacobs reaction to synthesize pyrazolo[3,4-b]pyridines. Similarly, 3-aminoindazoles can react with 1,3-dicarbonyl compounds or their equivalents to form pyrazolo[3,4-b]quinolines. The reactivity of the 3-amino group enables its participation in reactions to form fused pyrimidine, triazine, and triazepine systems, among others.

The 7-hydroxy group on the 3-Amino-1H-indazol-7-ol molecule adds another layer of synthetic versatility. As a phenolic hydroxyl group, it can undergo O-alkylation, O-acylation, or be converted into a triflate for cross-coupling reactions. This allows for the introduction of a wide array of substituents at the 7-position, providing a secondary point for molecular elaboration. This dual functionality—the nucleophilic amino group for ring fusion and the hydroxyl group for substitution—makes this compound a particularly useful building block for generating libraries of complex heterocyclic compounds with diverse structural features.

Table 1: Examples of Heterocyclic Systems Derived from Amino-Heterocyclic Precursors This table illustrates the types of ring systems that can be synthesized from amino-substituted heterocyclic building blocks like 3-aminoindazoles.

| Starting Material Class | Reagent Type | Resulting Heterocyclic System |

|---|---|---|

| 3-Aminoindazole | 1,3-Dicarbonyl Compound | Pyrazolo[3,4-b]quinoline |

| 3-Aminopyrazole | Diethyl 2-(ethoxymethylene)malonate | Pyrazolo[3,4-b]pyridine |

| 3-Aminoquinazolinone | Aldehydes | Triazepinoquinazolinone |

| 3-Aminoindazole | Isocyanates | N-phenyl-1H-indazole-1-carboxamide |

Strategic Utilization in Medicinal Chemistry Scaffold Design

The 3-aminoindazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of protein kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, especially cancer. The 3-amino group of the indazole ring is an effective "hinge-binding" motif. It can form crucial hydrogen bonds with the backbone of the kinase hinge region, which is the flexible part connecting the N- and C-lobes of the enzyme, thereby anchoring the inhibitor in the ATP-binding site.

Numerous potent kinase inhibitors have been developed based on this scaffold, targeting a wide range of kinases including:

Vascular Endothelial Growth Factor Receptor (VEGFR)

Platelet-Derived Growth Factor Receptor (PDGFR)

FLT3 and c-Kit

BCR-ABL

Phosphatidylinositol 3-kinase (PI3K)

In the context of this compound, the 7-hydroxy group offers a strategic advantage for scaffold design. This hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions with amino acid residues in the active site of a target protein. Such interactions can significantly enhance binding affinity and selectivity. Furthermore, the introduction of a polar hydroxyl group can modulate the physicochemical properties of the molecule, such as solubility and membrane permeability, which are critical for drug development. For instance, studies on other heterocyclic systems have shown that the presence of a hydroxyl group can improve permeability across the blood-brain barrier.

Table 2: Selected Kinase Targets for 3-Aminoindazole-Based Inhibitors

| Kinase Target | Significance | Reference Compound Example |

|---|---|---|

| VEGFR/PDGFR | Angiogenesis, tumor growth | ABT-869 (Linifanib) |

| FLT3/c-Kit/PDGFRα | Hematological malignancies, gastrointestinal stromal tumors | 3-amino-1H-indazol-6-yl-benzamides |

| BCR-ABL (T315I mutant) | Chronic Myeloid Leukemia (CML), drug resistance | Diayrlamide 3-aminoindazoles |

| PI3K/PDK1/mTOR | Cell growth, proliferation, and survival pathways | 3-ethynyl-1H–indazoles |

Contribution to Structure-Activity Relationship (SAR) Studies of Derived Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. The 3-aminoindazole scaffold is highly amenable to SAR exploration due to its multiple points for modification.

SAR studies on various 3-aminoindazole-based kinase inhibitors have revealed several key principles:

The 3-Amino Group: This group is often essential for activity, acting as the primary hinge-binding element. Acylation or substitution of this group can significantly alter or abolish activity.

The Indazole Core: The bicyclic system serves as a rigid scaffold to correctly orient the substituents in 3D space for optimal target engagement.

Substituents on the Benzene (B151609) Ring: Modifications at the C4, C5, and C6 positions are widely used to explore interactions with different pockets of the ATP-binding site, thereby tuning potency and selectivity. For example, incorporating an N,N'-diaryl urea (B33335) moiety at the C4-position generated potent RTK inhibitors.

Table 3: General Structure-Activity Relationship (SAR) Insights for 3-Aminoindazole Derivatives

| Molecular Position | Modification | General Impact on Kinase Inhibitory Activity |

|---|---|---|

| 3-Amino Group | Acylation or significant modification | Often leads to a dramatic loss of activity due to disruption of hinge binding. |

| C4-Position | Addition of aryl urea or amide linkers | Can lead to potent inhibitors by accessing adjacent binding pockets. |

| C5/C6-Positions | Substitution with various groups | Modulates selectivity and potency against different kinases. |

| N1-Position | Alkylation or acylation | Can be used to modulate physical properties or explore additional binding interactions. |

| C7-Position (from 7-ol) | Hydroxyl group | Potential for new hydrogen bonds; serves as a handle for further diversification. |

Development of Chemical Probes and Tools for Chemical Biology Research

Chemical probes are small molecules used to study biological systems by selectively modulating the function of a specific protein target. The 3-aminoindazole scaffold, being the basis for many potent and selective inhibitors, is an excellent starting point for the development of such tools.

The development of a chemical probe requires a site on the molecule where a reporter tag (like a fluorophore or a biotin) or a reactive group (for covalent labeling) can be attached without disrupting the molecule's interaction with its target. The 7-hydroxy group of this compound is an ideal handle for this purpose. It is located on the solvent-exposed face of the scaffold when bound to many kinases and is distal from the key hinge-binding 3-amino group.

Using standard chemical reactions, the hydroxyl group can be readily linked to various tags:

Fluorescent Probes: Etherification with a linker attached to a fluorophore (e.g., a coumarin (B35378) or bodipy (B41234) dye) could create probes for use in fluorescence polarization assays or cellular imaging to visualize target engagement. Hydroxy-substituted heterocycles are known components of fluorescent dyes.

Affinity-Based Probes: Attachment of a biotin (B1667282) tag via an appropriate linker would generate probes for affinity purification of target proteins from cell lysates (pull-down assays) to identify on- and off-targets.

Photoaffinity Probes: Incorporation of a photoreactive group (e.g., a diazirine or benzophenone) would allow for covalent cross-linking of the probe to its target protein upon UV irradiation, enabling precise identification of the binding site.

Therefore, the 7-hydroxy group significantly enhances the value of the 3-aminoindazole scaffold, transforming it from just a precursor for inhibitors into a platform for creating sophisticated chemical biology tools to interrogate complex biological processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.